molecular formula C14H12FNO3S B14128686 2-fluoro-N-(4-methylbenzenesulfonyl)benzamide

2-fluoro-N-(4-methylbenzenesulfonyl)benzamide

Cat. No.: B14128686
M. Wt: 293.32 g/mol
InChI Key: FMVUBEARDNVFLN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Fluoro-N-(4-methylbenzenesulfonyl)benzenecarboxamide involves several steps. One common method includes the reaction of 2-fluorobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Fluoro-N-(4-methylbenzenesulfonyl)benzenecarboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-N-(4-methylbenzenesulfonyl)benzenecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(4-methylbenzenesulfonyl)benzenecarboxamide involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-N-(4-methylbenzenesulfonyl)benzenecarboxamide include:

  • 2-Fluoro-N-(4-methylbenzenesulfonyl)benzamide
  • 2-Fluoro-5-methylbenzenesulfonyl chloride
  • 4-Fluoro-2-(trifluoromethyl)benzoyl chloride

Compared to these compounds, 2-Fluoro-N-(4-methylbenzenesulfonyl)benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C14H12FNO3S

Molecular Weight

293.32 g/mol

IUPAC Name

2-fluoro-N-(4-methylphenyl)sulfonylbenzamide

InChI

InChI=1S/C14H12FNO3S/c1-10-6-8-11(9-7-10)20(18,19)16-14(17)12-4-2-3-5-13(12)15/h2-9H,1H3,(H,16,17)

InChI Key

FMVUBEARDNVFLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2F

solubility

>44 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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